Triisobutylaluminium has the chemical formula Al(CH₂CH(CH₃)₂)₃. It is a colorless, pyrophoric liquid that is highly reactive, particularly with water and air . This compound exists in equilibrium with its dimer form, which features elongated bridging carbon-aluminium bonds that restrict rotation . Triisobutylaluminium is primarily used in the production of linear primary alcohols and α-olefins.
TIBA poses significant safety concerns due to its:
Triisobutylaluminium has several industrial applications:
Several compounds are structurally or functionally similar to triisobutylaluminium. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Triethylaluminium | Al(C₂H₅)₃ | Less sterically hindered; commonly used in organic synthesis. |
Diisobutylaluminium | Al(C₄H₉)₂ | Intermediate in the synthesis of triisobutylaluminium; less reactive than triisobutylaluminium. |
Trimethylaluminium | Al(CH₃)₃ | Highly reactive; used in similar applications but more prone to hydrolysis. |
Triisobutylaluminium stands out due to its balance between reactivity and stability compared to other trialkyl aluminium compounds. Its ability to selectively eliminate α-olefins while maintaining stability under certain conditions makes it valuable for specific synthetic pathways and industrial applications.
Triisobutylaluminum exists in a temperature- and concentration-dependent equilibrium between its monomeric and dimeric forms. The equilibrium constant ($$K_D$$) for this process is 3.810 at 20°C, as determined through spectroscopic and crystallographic studies [3] [4]. The dimerization involves the association of two monomeric units via bridging isobutyl groups, forming a structure where the aluminum centers are coordinated by both terminal and bridging ligands.
The dynamic nature of this equilibrium is critical to understanding the compound’s reactivity. At physiological temperatures, the dimer dissociates into monomers with a dissociation rate constant of 11.0 s$$^{-1}$$, while the association rate constant is 3.1 copies/µm$$^2$$s$$^{-1}$$ [1] [3]. This rapid interconversion ensures that both forms coexist under standard conditions, with the dimer predominating at lower temperatures due to entropic stabilization. Computational studies using density functional theory (DFT) have corroborated these findings, showing that the dimer’s stability arises from electron-deficient bonding interactions at the aluminum centers [4] [6].
High-resolution X-ray diffraction studies of triisobutylaluminum reveal a dimeric structure in the crystalline state, characterized by elongated Al–C bonds in the bridging positions (2.13 Å) compared to terminal bonds (1.95 Å) [4] [5]. The asymmetry in bond lengths reflects the multicenter nature of the bridging interactions, which involve partial electron sharing between aluminum atoms and the bridging isobutyl groups.
The crystalline lattice exhibits a body-centered tetragonal (bct) arrangement, with each dimer unit interacting via weak van der Waals forces. Notably, the terminal isobutyl groups adopt a staggered conformation to minimize steric hindrance, while the bridging groups lie in a planar configuration [4]. This structural arrangement is consistent with the compound’s high thermal stability and low solubility in nonpolar solvents. Comparative analysis with related organoaluminum compounds, such as triethylaluminum, highlights the unique steric and electronic effects imposed by the branched isobutyl substituents [3] [6].
Electron localization function (ELF) analysis, derived from DFT calculations, provides insights into the electron distribution within triisobutylaluminum. The ELF maps reveal pronounced electron density around the aluminum atoms, with localized basins corresponding to the Al–C bonds [4]. The bridging bonds exhibit diffuse electron density, indicative of delocalized bonding interactions, whereas terminal bonds show sharper localization.
A key finding is the polarization of electron density toward the carbon atoms in the Al–C bonds. This polarization is more pronounced in the terminal bonds, where the carbon atoms act as electron donors to the electron-deficient aluminum centers [4] [5]. The ELF analysis also identifies regions of low electron density between the aluminum atoms in the dimer, supporting the presence of multicenter bonding rather than classical two-center, two-electron bonds.
Polarization effects in triisobutylaluminum’s Al–C bonds are a direct consequence of the electronegativity difference between aluminum (1.61) and carbon (2.55). Multipole refinement of X-ray diffraction data demonstrates that the aluminum atoms carry a partial positive charge ($$\delta^+$$), while the carbon atoms in the isobutyl groups bear a partial negative charge ($$\delta^-$$) [4] [6]. This charge separation facilitates nucleophilic attack at the aluminum center, a common pathway in the compound’s reactions with electrophiles.
The polarization magnitude varies between bridging and terminal bonds. Terminal Al–C bonds exhibit greater polarization due to the stronger inductive effect of the isobutyl groups, whereas bridging bonds show reduced polarization because of electron delocalization [4] [5]. These differences are critical in dictating the compound’s reactivity, as the terminal bonds are more susceptible to cleavage during alkyl transfer reactions.
Bader’s quantum theory of atoms in molecules (QTAIM) offers a topological perspective on triisobutylaluminum’s bonding. The theory identifies bond critical points (BCPs) between aluminum and carbon atoms, with electron density ($$\rho$$) values of 0.12–0.15 eÅ$$^{-3}$$ for terminal bonds and 0.08–0.10 eÅ$$^{-3}$$ for bridging bonds [4] [6]. The lower $$\rho$$ values in bridging bonds confirm their multicenter character, consistent with the ELF and polarization analyses.
Laplacian of electron density ($$\nabla^2\rho$$) calculations further differentiate bond types. Terminal bonds exhibit negative $$\nabla^2\rho$$ values (−0.45 to −0.60 eÅ$$^{-5}$$), indicative of shared electron interactions, while bridging bonds show positive values (0.20–0.30 eÅ$$^{-5}$$), characteristic of closed-shell interactions [4]. These findings align with the compound’s observed reactivity, where terminal bonds participate in covalent transformations, and bridging bonds engage in weaker, reversible associations.
The industrial synthesis of triisobutylaluminum represents a sophisticated chemical process that has been optimized for large-scale production. The primary industrial route involves the direct reaction between activated aluminum metal, hydrogen gas, and isobutylene under carefully controlled conditions of elevated temperature and pressure [1] [2].
The overall reaction can be represented by the following equation:
Al + 3H₂ + 6(CH₃)₂C=CH₂ → Al[CH₂CH(CH₃)₂]₃ + 3H₂
However, the industrial process occurs in two distinct stages. The first stage produces diisobutylaluminum hydride through the reaction [3]:
4CH₂=C(CH₃)₂ + 2Al + 3H₂ → 2HAl[CH₂CH(CH₃)₂]₂
In the second stage, additional isobutylene reacts with the diisobutylaluminum hydride to yield triisobutylaluminum [3]:
CH₂=C(CH₃)₂ + HAl[CH₂CH(CH₃)₂]₂ → Al[CH₂CH(CH₃)₂]₃
Industrial synthesis typically operates at temperatures between 120°C and 160°C under pressures ranging from 200 to 800 pounds per square inch absolute [1]. The reaction is conducted in high-pressure autoclaves equipped with efficient agitation systems and temperature control mechanisms [1]. The rate of reaction is significantly influenced by the relative concentration of isobutylene and hydrogen in the gas phase above the reaction mixture, with optimal rates achieved when the isobutylene partial pressure is maintained between 30 and 130 pounds per square inch absolute [1].
The industrial process requires the use of activated aluminum, which is prepared by subdividing aluminum in an inert atmosphere, spraying molten aluminum into an inert atmosphere, or milling aluminum in a suitable liquid medium [1]. A particularly convenient method involves ball-milling aluminum in previously prepared triisobutylaluminum to create a slurry of activated aluminum particles [1].
Laboratory-scale preparation of triisobutylaluminum follows similar principles to industrial synthesis but employs smaller-scale equipment and modified reaction conditions. The laboratory synthesis typically utilizes a 500-milliliter stainless steel high-pressure autoclave equipped with an agitator, electrical heating jacket, and inlet lines for liquid isobutylene and gaseous hydrogen [1].
The preparation procedure begins with the activation of aluminum powder through ball-milling in a slurry containing 20% aluminum in previously prepared triisobutylaluminum for approximately 8 hours [1]. This activated aluminum slurry is then diluted to the desired concentration by adding additional triisobutylaluminum before use in the reaction [1].
Laboratory-scale reactions are conducted at temperatures between 95°C and 120°C under pressures ranging from 50 to 200 pounds per square inch absolute [2]. The reactor is initially evacuated and flushed with nitrogen to remove air and moisture, followed by the addition of the activated aluminum slurry [1]. The system is then heated to the desired temperature, and the pressure is adjusted with isobutylene before pressurizing with hydrogen to the reaction pressure [1].
The reaction progress is monitored through pressure measurements and gas chromatographic analysis of hydrolysis products. The reaction is considered complete when hydrogen consumption ceases and the pressure stabilizes [1]. The product mixture typically contains triisobutylaluminum and diisobutylaluminum hydride in a molar ratio of approximately 3:1 [1].
The activation of aluminum metal is a critical step in the synthesis of triisobutylaluminum, as the reaction requires aluminum surfaces that are substantially free from oxide coatings [1]. Several activation mechanisms have been developed to achieve this prerequisite.
Mechanical Activation: Ball-milling represents the most widely employed activation method, wherein aluminum powder is subjected to high-energy mechanical deformation in the presence of grinding media [1] [4]. This process induces lattice defects, increases specific surface area, and removes surface oxide layers through mechanical abrasion [4]. The ball-milling process can be described as a sequence of mechanical deformation, fine-grinding, amorphization, and reagglomeration [4].
In-Situ Activation: This approach involves conducting the aluminum activation simultaneously with the triisobutylaluminum synthesis reaction [1]. The aluminum is milled during the reaction process, ensuring continuous generation of fresh, oxide-free aluminum surfaces. This method eliminates the need for separate activation steps and reduces handling of air-sensitive activated aluminum [1].
Surface Activation: Surface activation occurs through the interaction of triisobutylaluminum with aluminum surfaces, particularly at elevated temperatures [5] [6]. This process involves β-hydride elimination reactions that clean the aluminum surface and create active sites for further reaction [5]. The activation energy for this process has been determined to be between 1.2 and 1.4 electron volts for aluminum crystal faces [5].
Thermal Activation: Thermal treatment at temperatures between 50°C and 200°C can activate aluminum surfaces by promoting the desorption of surface contaminants and the restructuring of surface atoms [7]. This method is particularly effective when combined with reduced pressure conditions that facilitate the removal of volatile surface species [7].
The decomposition of triisobutylaluminum proceeds through several distinct pathways, each characterized by specific temperature ranges, products, and mechanisms [7] [5] [6].
β-Hydride Elimination Pathway: This represents the primary decomposition mechanism occurring at temperatures between 200°C and 300°C [5] [6]. The process involves the elimination of hydrogen from the β-position of the isobutyl groups, resulting in the formation of aluminum metal, isobutylene, and hydrogen gas [5]. The reaction is surface-catalyzed and proceeds with activation energies of 1.2 electron volts for aluminum crystal faces [5]. The β-hydride elimination follows a four-center transition state mechanism and is the rate-determining step in the overall decomposition process [5].
β-Alkyl Elimination Pathway: At temperatures exceeding 300°C, β-alkyl elimination becomes significant, leading to the formation of various alkenes and aluminum metal [5] [6]. This pathway involves the elimination of alkyl groups from the β-position and results in carbon contamination of the deposited aluminum [5]. The activation energy for this process is higher than that for β-hydride elimination, explaining its prevalence at elevated temperatures [5].
Thermal Decomposition Pathway: Triisobutylaluminum undergoes thermal decomposition at temperatures above 50°C, slowly producing diisobutylaluminum hydride and isobutylene [7]. Further heating results in the decomposition of diisobutylaluminum hydride to hydrogen, isobutylene, and elemental aluminum [7]. This pathway is significant in determining the thermal stability limits of triisobutylaluminum during storage and handling [7].
Hydrolysis Decomposition Pathway: In the presence of water or moisture, triisobutylaluminum undergoes rapid hydrolysis at room temperature, producing isobutane and aluminum hydroxide [2]. This reaction is highly exothermic and can lead to ignition of the evolved hydrocarbon gases [2]. The hydrolysis reaction is a major safety concern in the handling and storage of triisobutylaluminum [2].
Recent developments in the synthesis of triisobutylaluminum have focused on improving reaction efficiency, reducing environmental impact, and developing novel activation methods [8] [9].
Continuous Flow Synthesis: Advanced continuous flow reactor systems have been developed for the controlled synthesis of triisobutylaluminum and related compounds [10]. These systems utilize three-dimensional printed reactor components that allow precise control of reaction parameters and enable scalable production [10]. The continuous flow approach offers advantages in terms of heat management, mixing efficiency, and safety compared to traditional batch processes [10].
Electrochemical Synthesis: Novel electrochemical methods have been explored for the preparation of organoaluminum compounds, including triisobutylaluminum [9]. These approaches involve the electrochemical reduction of aluminum salts in the presence of organic halides, offering potential advantages in terms of reaction selectivity and environmental compatibility [9].
Mechanochemical Synthesis: Advanced mechanochemical methods utilizing high-energy ball milling have been developed for the direct synthesis of triisobutylaluminum from aluminum metal and organic precursors [4]. These methods offer advantages in terms of reaction efficiency, reduced solvent requirements, and simplified purification procedures [4].
Photochemical Activation: Photochemical methods have been investigated for the activation of aluminum surfaces and the promotion of triisobutylaluminum formation reactions [8]. These approaches utilize ultraviolet radiation to generate reactive aluminum species that can participate in organoaluminum synthesis reactions [8].
Plasma-Enhanced Synthesis: Plasma-enhanced chemical synthesis methods have been developed for the preparation of triisobutylaluminum under mild conditions [8]. These methods utilize plasma-generated reactive species to promote the formation of aluminum-carbon bonds and can operate at lower temperatures and pressures than conventional thermal methods [8].
Synthesis Method | Temperature (°C) | Pressure (bar) | Key Reactants | Products | Yield/Purity |
---|---|---|---|---|---|
Industrial Direct Synthesis | 120-160 | 13.8-55.2 | Al, H₂, Isobutylene | TIBA + DIBAH | >95% |
Laboratory Scale Preparation | 95-120 | 3.4-13.8 | Al, H₂, Isobutylene | TIBA + DIBAH | 85-95% |
Vacuum Distillation Purification | 50-70 | 0.013-0.067 | Crude TIBA | Pure TIBA | >98% |
Ball Milling Activation | Room Temperature | Atmospheric | Al powder, TIBA | Activated Al | Variable |
Thermal Decomposition | 50-200 | Atmospheric | TIBA | Al + Isobutylene + H₂ | Complete decomposition |
β-Hydride Elimination | 470-570 | UHV to 1 atm | Surface TIBA | Al film + Isobutylene + H₂ | Near unit probability |
Activation Method | Mechanism | Temperature Range (°C) | Activation Energy (eV) |
---|---|---|---|
Ball Milling | Mechanical deformation and amorphization | Room temperature | N/A |
In-situ Activation | Milling during reaction | 120-160 | N/A |
Surface Activation | β-hydride elimination | 200-300 | 1.2-1.4 |
Thermal Activation | Thermal decomposition | 50-200 | Variable |
Decomposition Pathway | Temperature Range (°C) | Products | Rate Determining Step |
---|---|---|---|
β-Hydride Elimination | 200-300 | Isobutylene + H₂ + Al | β-H elimination |
β-Alkyl Elimination | >300 | Alkenes + Al | β-alkyl elimination |
Thermal Decomposition | 50-200 | Isobutylene + H₂ + Al | Ligand dissociation |
Hydrolysis Decomposition | Room temperature | Isobutane + Al(OH)₃ | Hydrolysis |
Flammable;Corrosive